diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Description
The compound is a complex organic molecule that contains several functional groups, including two carboxamide groups, a dihydrobenzo[b][1,4]dioxine ring, and a dihydrothieno[2,3-c]pyridine ring. These functional groups and rings suggest that the compound may have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to be quite complex, with multiple ring structures and functional groups. The dihydrobenzo[b][1,4]dioxine and dihydrothieno[2,3-c]pyridine rings are likely to contribute significantly to the compound’s properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be expected to be influenced by its functional groups and ring structures. For example, the carboxamide groups could potentially undergo hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its functional groups and ring structures. For example, the presence of the carboxamide groups could potentially affect the compound’s solubility and reactivity .Scientific Research Applications
Heterocyclic Compound Synthesis
Research demonstrates the utility of related compounds in synthesizing diverse heterocyclic systems. For instance, Ahmed (2002) described a convenient synthesis method for new pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused 1,2,4-triazolo and 1,3,4-thiadiazolo-derivatives using diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate as a starting material, highlighting the compound's role in constructing novel heterocyclic systems with potential pharmacological applications (Ahmed, 2002).
Novel Anticancer Heterocycles
Abdel-Motaal et al. (2020) utilized ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a structurally similar compound, to synthesize new heterocycles with significant anticancer activity against colon HCT-116 human cancer cell lines, indicating the potential of such compounds in developing anticancer agents (Abdel-Motaal, Alanzy, & Asem, 2020).
Photo-Physical Properties of Fluorescent Derivatives
Padalkar et al. (2011) synthesized novel fluorescent derivatives to study their photo-physical properties, suggesting applications in materials science for sensors and imaging agents. This work underlines the compound's versatility in contributing to the development of materials with specific optical properties (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).
Catalysis and CO2 Utilization
In the context of catalysis, Park et al. (2017) developed bifunctional N-heterocyclic carbene ligands for Cu-catalyzed direct C–H carboxylation with CO2, showcasing the potential of related compounds in catalysis and CO2 utilization for chemical synthesis, emphasizing sustainability and green chemistry applications (Park, Ryu, Lee, & Hong, 2017).
properties
IUPAC Name |
diethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O7S/c1-3-28-21(26)18-13-9-10-24(22(27)29-4-2)11-17(13)32-20(18)23-19(25)16-12-30-14-7-5-6-8-15(14)31-16/h5-8,16H,3-4,9-12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBHCRMYMDQDLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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